6-Bromo-4-(trifluoromethyl)nicotinic acid
Description
Properties
CAS No. |
1060805-50-6 |
|---|---|
Molecular Formula |
C7H3BrF3NO2 |
Molecular Weight |
270.00 g/mol |
IUPAC Name |
6-bromo-4-(trifluoromethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H3BrF3NO2/c8-5-1-4(7(9,10)11)3(2-12-5)6(13)14/h1-2H,(H,13,14) |
InChI Key |
WKWWCRMZDROUDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1Br)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies and Route Development for 6 Bromo 4 Trifluoromethyl Nicotinic Acid
Direct Synthetic Approaches to 6-Bromo-4-(trifluoromethyl)nicotinic Acid
Direct approaches focus on the sequential introduction of the bromo and trifluoromethyl substituents onto a nicotinic acid derivative or the functionalization of a pyridine (B92270) ring that already contains one or more of the desired groups.
Regioselective Bromination Strategies for Pyridine Carboxylic Acid Precursors
Achieving regioselective bromination on a pyridine ring, particularly one that is electron-deficient due to the presence of a carboxylic acid and a trifluoromethyl group, presents a significant chemical challenge. Electron-deficient π-systems like pyridines are generally resistant to electrophilic aromatic substitution (EAS) reactions, often requiring harsh conditions. nih.gov For a precursor such as 4-(trifluoromethyl)nicotinic acid, direct bromination would need to selectively target the C-6 position.
Strategies to overcome the low reactivity of the pyridine nucleus include:
Activation via N-oxide formation: Conversion of the pyridine nitrogen to an N-oxide can activate the ring towards electrophilic substitution, particularly at the 4- and 6-positions. Subsequent removal of the N-oxide group would yield the desired product.
Metalation-Trapping Sequences: Directed ortho-metalation, followed by trapping with an electrophilic bromine source, is a powerful technique for regioselective functionalization. However, the directing-group ability of both the carboxylic acid and trifluoromethyl group would need to be carefully considered to achieve the desired C-6 bromination.
Use of Potent Brominating Agents: Reagents like tetrabutylammonium (B224687) tribromide (TBATB) have been shown to be effective for the regioselective bromination of certain nitrogen heterocycles under mild conditions. nih.gov The application of such reagents could provide a viable pathway for the C-6 bromination of a 4-(trifluoromethyl)nicotinic acid precursor. In one reported method, a novel and efficient method for the regioselective bromination of pyrrolo[1,2-a]quinoxaline (B1220188) was developed using tetrabutylammonium tribromide, yielding highly selective products. nih.gov
Introduction of the Trifluoromethyl Group via Direct Fluorination or Trifluoromethylation Reactions
An alternative direct approach involves the introduction of the trifluoromethyl group onto a 6-bromonicotinic acid precursor. The trifluoromethyl group is crucial in many pharmaceutical and agrochemical compounds. researchoutreach.orguni-muenster.de Several methods for the direct trifluoromethylation of heteroaromatics have been developed.
Key methods include:
Radical Trifluoromethylation: This approach often results in low regioselectivity. chemistryviews.org
Nucleophilic Trifluoromethylation: This method offers better control of regioselectivity. For pyridine derivatives, methods for selective trifluoromethylation at the C-2 and C-4 positions are established. chemistryviews.org Introducing the CF₃ group at the C-4 position of 6-bromonicotinic acid could be achieved using nucleophilic CF₃ sources like Togni's reagent or trifluoromethyltrimethylsilane (TMSCF₃), often mediated by a transition metal catalyst such as copper. researchgate.net Copper-mediated trifluoromethylation of arylboronic acids has also been demonstrated as an effective method. cas.cn One of the primary synthetic routes involves the use of a trifluoromethyl active species, such as trifluoromethyl copper, which engages in substitution reactions with bromo- and iodopyridines. jst.go.jpnih.gov
The following table summarizes common reagents for direct trifluoromethylation:
| Reagent Class | Specific Reagent(s) | Typical Conditions |
| Nucleophilic | Trifluoromethyltrimethylsilane (TMSCF₃), Togni's Reagent | Metal catalysis (e.g., CuI), base |
| Electrophilic | Togni's Reagent II, Umemoto's reagents | Often used with radical initiators or under photoredox catalysis |
| Radical | Trifluoroiodomethane (CF₃I), Sodium triflinate (Langlois' reagent) | Radical initiator (e.g., AIBN), heat, or light |
Functionalization through Oxidative Protocols
This strategy involves starting with a 6-bromo-4-(trifluoromethyl)pyridine bearing an oxidizable functional group at the C-3 position, such as a methyl or formyl group. The final carboxylic acid is then generated in a late-stage oxidation step. For instance, the synthesis of 6-bromonicotinic acid has been accomplished by the oxidation of 2-bromo-5-methylpyridine (B20793) using a strong oxidizing agent like potassium permanganate (B83412) under reflux conditions. guidechem.com A similar protocol could be applied to a precursor like 6-bromo-3-methyl-4-(trifluoromethyl)pyridine. The nicotinoyl chloride hydrochloride can also be synthesized from nicotinic acid and subsequently used in further reactions. doi.org
Multistep Convergent Synthesis Strategies for the Nicotinic Acid Core
Convergent syntheses involve the construction of the substituted pyridine ring from smaller, acyclic fragments. These methods offer high flexibility in introducing various substituents with precise regiochemical control.
Pyridine Ring Construction from Trifluoromethyl-Containing Building Blocks
A prevalent strategy for creating trifluoromethylpyridines is the construction of the pyridine ring from a building block that already contains the trifluoromethyl group. researchoutreach.orgjst.go.jp This is often achieved through cyclo-condensation reactions. Novel routes to 2-(trifluoromethyl)-nicotinic acid derivatives have been successfully developed by synthesizing the pyridine ring itself. nih.gov
The process typically involves the molecular assembly of the pyridine ring from smaller, fluorinated building blocks. researchoutreach.org For example, a common precursor like ethyl 4,4,4-trifluoro-3-oxobutanoate can be condensed with an enamine or a 1,3-dicarbonyl compound equivalent and an ammonia (B1221849) source to form the substituted nicotinic acid ester, which can then be hydrolyzed. A synthesis for 6-(Trifluoromethyl)nicotinic acid has been reported using the condensation of methyl 3-aminoacrylate with 4-ethoxy-1,1,1-trifluoro-3-buten-2-one. chemicalbook.com The bromine atom could be incorporated by using a brominated building block or introduced in a subsequent step.
The table below lists common trifluoromethyl-containing building blocks used in pyridine synthesis.
| Building Block | Molecular Formula | Typical Reaction |
| Ethyl 4,4,4-trifluoro-3-oxobutanoate | C₆H₇F₃O₃ | Hantzsch or related pyridine syntheses |
| 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | C₆H₇F₃O₂ | Condensation with enamines/ammonia |
| Trifluoroacetyl chloride | C₂ClF₃O | Acylation to form β-ketoester precursors |
| Ethyl 2,2,2-trifluoroacetate | C₄H₅F₃O₂ | Claisen condensation to form β-ketoester precursors |
Halogen Exchange Reactions for Directed Bromine Incorporation
Halogen exchange reactions provide a reliable method for introducing a bromine atom at a specific position, typically by displacing a chlorine or iodine atom. This is particularly useful if the corresponding 6-chloro-4-(trifluoromethyl)nicotinic acid is more accessible synthetically.
Key methods for halogen exchange include:
Silyl-Mediated Exchange: Heating a chloropyridine with bromotrimethylsilane (B50905) (TMSBr) can effectively convert it to the corresponding bromopyridine. epfl.ch This method has been shown to work for 2-chloropyridines.
Finkelstein-type Reactions: While more common for converting alkyl halides, analogous reactions can be applied to activated aryl halides. This involves treating the chloro-derivative with a bromide salt, such as sodium or potassium bromide, often in a high-boiling polar aprotic solvent like DMF or NMP. sciencemadness.org
Metal-Halogen Exchange: An alternative route involves a metal-halogen exchange of a bromo- or iodo-pyridine with an organolithium or Grignard reagent, followed by quenching with an electrophile. znaturforsch.comnih.gov While not a direct exchange of one halogen for another, it is a fundamental tool for functionalizing halopyridines. For instance, 2,5-dibromopyridine (B19318) can undergo selective Grignard exchange and subsequent reaction to yield 6-bromonicotinate. google.com A study on the synthesis of 6-bromo-4-iodoquinoline (B1287929) involved the conversion of a 6-bromo-4-chloroquinoline (B1276899) precursor using sodium iodide in acetonitrile (B52724). atlantis-press.com
The following table summarizes conditions for halogen exchange on pyridine rings.
| Reaction Type | Reagents | Conditions | Target Conversion |
| Silyl-Mediated Exchange | Bromotrimethylsilane (TMSBr) | Heating | Ar-Cl → Ar-Br |
| Finkelstein-type | KBr, NaBr, CsBr | High temperature, polar aprotic solvent (e.g., NMP, DMF) | Ar-Cl → Ar-Br |
| Halide Substitution | NaI | Reflux in acetonitrile | Ar-Cl → Ar-I |
Carboxylation Reactions for Nicotinic Acid Formation
The introduction of a carboxylic acid group onto a pyridine ring, a key step in the formation of nicotinic acid and its derivatives, can be achieved through various carboxylation reactions. While direct carboxylation of a pyridine ring with carbon dioxide is challenging due to the electron-deficient nature of the ring, several indirect methods are well-established.
One of the most common methods for carboxylation is the reaction of an organometallic intermediate with carbon dioxide. For the synthesis of 6-Bromo-4-(trifluoromethyl)nicotinic acid, this would likely involve the formation of a Grignard or organolithium reagent at the 3-position of a suitable pyridine precursor. For example, a 2,4-disubstituted pyridine could undergo halogen-metal exchange followed by quenching with CO2 to introduce the carboxyl group.
Enzymatic carboxylation reactions are also gaining attention as a more sustainable alternative to traditional chemical methods. nih.gov These reactions, catalyzed by carboxylases, often utilize biotin (B1667282) as a cofactor and proceed under mild conditions. youtube.com While specific enzymes for the direct carboxylation of a bromo-trifluoromethyl-pyridine may not be readily available, the broader field of biocatalysis is rapidly advancing, offering potential future pathways for such transformations. nih.govmdpi.com
The table below summarizes potential carboxylation strategies for the formation of nicotinic acid derivatives.
| Carboxylation Method | Reagents and Conditions | Advantages | Challenges |
| Organometallic Carboxylation | Organolithium or Grignard reagent, CO2 (gas or dry ice), anhydrous solvent (e.g., THF, ether), low temperature. | Generally high yielding and applicable to a wide range of substrates. | Requires strictly anhydrous conditions; regioselectivity can be an issue with multiple reactive sites. |
| Oxidation of a Precursor | A 3-methyl or 3-formylpyridine derivative, strong oxidizing agent (e.g., KMnO4, H2O2). | Utilizes readily available starting materials. | Harsh reaction conditions may not be compatible with sensitive functional groups like the trifluoromethyl group. |
| Hydrolysis of a Nitrile | A 3-cyanopyridine (B1664610) derivative, strong acid or base, heat. | The nitrile group can be introduced through various methods. | The hydrolysis conditions can be harsh and may lead to side reactions. |
| Biocatalytic Carboxylation | Carboxylase enzyme, CO2 or bicarbonate, cofactor (e.g., biotin), aqueous buffer, mild temperature and pH. youtube.comnih.gov | High selectivity, mild reaction conditions, environmentally friendly. nih.gov | Enzyme availability and stability for specific substrates can be limited. |
Process Optimization and Scalability Studies in the Production of 6-Bromo-4-(trifluoromethyl)nicotinic Acid
The successful transition of a synthetic route from a laboratory scale to an industrial process hinges on rigorous process optimization and scalability studies. For a molecule like 6-Bromo-4-(trifluoromethyl)nicotinic acid, these studies would focus on maximizing yield, purity, and throughput while ensuring safety and minimizing costs.
Key parameters for optimization would include reaction temperature, pressure, reaction time, and the choice of solvent and catalyst. The stoichiometry of the reactants would also be carefully controlled to minimize waste and the formation of byproducts. For instance, in a potential organometallic carboxylation route, the rate of addition of the organometallic reagent and the temperature control would be critical to prevent side reactions.
The development of a scalable process would also involve the selection of equipment that is suitable for large-scale production. This includes reactors with efficient mixing and heat transfer capabilities. Furthermore, the work-up and purification procedures would need to be adapted for large quantities, potentially moving from chromatographic methods to crystallization or extraction.
A hypothetical process optimization for a key step in the synthesis of 6-Bromo-4-(trifluoromethyl)nicotinic acid is outlined in the table below.
| Parameter | Initial Laboratory Scale | Optimized Pilot Scale | Rationale for Optimization |
| Solvent | Anhydrous Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) | Improved safety profile, higher boiling point, and often better phase separation during work-up. |
| Temperature | -78 °C (Dry ice/acetone bath) | -20 °C to 0 °C (Cryostat) | More energy-efficient and easier to control on a large scale. |
| Purification | Silica gel column chromatography | Recrystallization | More cost-effective and scalable method for obtaining high purity product. |
| Reagent Addition | Manual addition via syringe | Automated addition via pump | Ensures better control over reaction exotherms and improves reproducibility. |
Green Chemistry Principles and Sustainable Approaches in the Synthesis of Halogenated Trifluoromethylpyridines
The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules like halogenated trifluoromethylpyridines to minimize environmental impact and enhance safety. cas.cnsciencedaily.com The application of these principles to the synthesis of 6-Bromo-4-(trifluoromethyl)nicotinic acid would involve a holistic assessment of the entire synthetic route.
One key aspect of green chemistry is the use of less hazardous chemical syntheses. This could involve replacing toxic reagents and solvents with safer alternatives. For example, the use of supercritical carbon dioxide as a reaction medium for carboxylation could be explored.
Atom economy, a measure of how efficiently atoms from the starting materials are incorporated into the final product, is another important consideration. Synthetic routes with fewer steps and higher yields are generally preferred. The development of catalytic methods, particularly those using earth-abundant metals, is a major focus in this area.
The use of renewable feedstocks and the development of energy-efficient processes are also central to green chemistry. Biocatalytic methods, as mentioned earlier, offer a promising avenue for the sustainable synthesis of nicotinic acid derivatives. nih.govmdpi.com Furthermore, the design of synthetic routes that minimize waste generation and allow for the recycling of solvents and catalysts is crucial for a truly sustainable process.
The table below highlights some green chemistry considerations for the synthesis of halogenated trifluoromethylpyridines.
| Green Chemistry Principle | Application in Synthesis | Potential Benefits |
| Prevention | Designing synthetic routes that minimize waste generation. | Reduced disposal costs and environmental impact. |
| Atom Economy | Utilizing reactions with high atom economy, such as addition and cycloaddition reactions. | Maximized efficiency of raw material usage. |
| Less Hazardous Chemical Syntheses | Replacing hazardous reagents and solvents with safer alternatives (e.g., using biocatalysts or greener solvents). cas.cnrsc.org | Improved worker safety and reduced environmental pollution. |
| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure whenever possible. | Reduced energy consumption and lower production costs. |
| Use of Renewable Feedstocks | Exploring the use of bio-based starting materials. | Reduced reliance on fossil fuels. |
| Reduce Derivatives | Avoiding the use of protecting groups to minimize the number of synthetic steps. | Simplified processes and reduced waste. |
| Catalysis | Employing catalytic reagents in place of stoichiometric ones. | Increased reaction efficiency and reduced waste. |
Chemical Reactivity and Mechanistic Investigations of 6 Bromo 4 Trifluoromethyl Nicotinic Acid
Reactions Involving the Pyridine (B92270) Ring System
The pyridine ring in 6-bromo-4-(trifluoromethyl)nicotinic acid is highly electron-deficient, which makes it susceptible to nucleophilic attack but generally resistant to electrophilic substitution.
The presence of electron-withdrawing groups (trifluoromethyl and the ring nitrogen) activates the pyridine ring for nucleophilic aromatic substitution (SNAr), particularly at the halogenated 6-position. The bromine atom serves as a good leaving group in these reactions.
A key example of SNAr at a similar 6-bromo-nicotinic acid framework is fluorination. In a patented process, a 6-bromonicotinate ester is treated with a fluoride (B91410) source, such as tetramethylammonium (B1211777) fluoride, to replace the bromine with fluorine. google.com This type of halogen exchange (halex) reaction is a common strategy in the synthesis of fluorinated heterocyclic compounds. High reaction temperatures, often around 150°C, can facilitate these substitutions, sometimes allowing for very short reaction times. unimi.it While direct SNAr on the free carboxylic acid can be challenging, performing the reaction on an ester derivative is a common and effective strategy. google.comunimi.it
The table below summarizes a representative SNAr reaction on a related substrate.
| Reactant | Reagent | Solvent | Conditions | Product |
| 6-Bromonicotinate Ester | Tetramethylammonium fluoride | DMF or DMSO | Heat | 6-Fluoronicotinate Ester |
| Data derived from a patented fluorination process for nicotinic acid derivatives. google.com |
Transformations of the Carboxylic Acid Functionality
The carboxylic acid group at the 3-position provides a versatile handle for a variety of chemical transformations, including the formation of esters and amides.
The carboxylic acid can be converted to its corresponding ester derivatives through standard esterification methods, such as reaction with an alcohol under acidic conditions. The reverse reaction, ester hydrolysis, is a fundamental step in many synthetic routes where the ester group serves as a protecting group for the carboxylic acid. google.com
Hydrolysis is typically achieved under basic or acidic conditions. For instance, methyl, ethyl, or isopropyl esters of 6-bromonicotinic acid can be hydrolyzed by stirring with an aqueous solution of sodium hydroxide (B78521) or potassium hydroxide at room temperature. google.com Subsequent acidification of the reaction mixture yields the free carboxylic acid. google.com Tert-butyl esters, on the other hand, are commonly hydrolyzed under acidic conditions, for example, by stirring with hydrochloric acid. google.com
The carboxylic acid of 6-bromo-4-(trifluoromethyl)nicotinic acid can be activated and reacted with amines to form amides. This is a crucial transformation for building more complex molecules, particularly in medicinal chemistry. The synthesis of 4-(trifluoromethyl)nicotinic acid derivatives often involves a final hydrolysis step from a precursor, which can be an amide or a nitrile. google.com For example, a related synthesis involves the hydrolysis of a 4-trifluoromethyl nicotinonitrile (a nitrile derivative) to the corresponding nicotinamide (B372718), which is then further hydrolyzed to the final nicotinic acid. google.com This indicates that the formation of amides from the carboxylic acid is a chemically feasible and important reaction.
The general conditions for the reverse reaction, amide hydrolysis, often involve heating the amide with a strong base like sodium hydroxide, followed by neutralization. chemspider.com
The table below outlines the hydrolysis of a related nicotinonitrile, a precursor to the acid.
| Reactant | Reagents | Conditions | Product |
| 4-Trifluoromethyl nicotinonitrile | 1. NaOH (aq) | 1. Heat (80°C) | 4-Trifluoromethyl nicotinic acid |
| 2. HCl (aq) | 2. Acidification | ||
| Data derived from a patented process for the synthesis of 4-trifluoromethyl nicotinic acid. google.com |
Reactivity at the Bromine Moiety for Carbon-Carbon Bond Formation
The bromine atom at the 6-position is a key site for carbon-carbon bond formation, primarily through palladium-catalyzed cross-coupling reactions. This reactivity allows for the introduction of a wide range of aryl, alkyl, and other organic fragments onto the pyridine core.
Modern synthetic approaches frequently employ cross-coupling strategies, such as the Suzuki-Miyaura reaction, to regioselectively install new substituents at the position of the bromine atom. These reactions typically involve reacting the bromo-substituted pyridine with an organoboron species, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. rsc.org This method is highly valued for its reliability and functional group tolerance, enabling the construction of complex molecular architectures from the 6-bromo-4-(trifluoromethyl)nicotinic acid scaffold. rsc.org
Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Negishi, Buchwald-Hartwig type couplings)
6-Bromo-4-(trifluoromethyl)nicotinic acid and its derivatives are valuable substrates for a range of palladium-catalyzed cross-coupling reactions. The C(sp²)-Br bond at the 6-position is susceptible to oxidative addition to a Pd(0) catalyst, initiating the catalytic cycles of several name reactions.
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C-C bonds by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or a boronic ester. wikipedia.org The reaction is typically carried out in the presence of a palladium catalyst and a base. wikipedia.org The trifluoromethyl group on the pyridine ring enhances the electrophilicity of the carbon bearing the bromine, facilitating the initial oxidative addition step. The reaction is widely used to synthesize biaryl compounds, including those incorporating highly electron-deficient pyridine rings. kaust.edu.sa The choice of ligands, often bulky phosphines, is crucial for stabilizing the palladium catalyst and promoting the reaction. wikipedia.org
Stille Coupling: The Stille reaction couples the bromo-pyridine with an organotin compound (organostannane). wikipedia.org This method is known for its tolerance of a wide variety of functional groups. The mechanism proceeds through the classic catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.org The transmetalation step, where the organic group is transferred from tin to palladium, is often the rate-determining step. While effective, the toxicity of organotin reagents and byproducts is a significant drawback.
Negishi Coupling: In the Negishi coupling, an organozinc reagent is used as the coupling partner. nih.gov Organozinc reagents are more reactive than their boronic acid or organotin counterparts, which can lead to faster reaction times. nih.gov However, they are also sensitive to moisture and air, requiring anhydrous reaction conditions. nih.gov This reaction is highly effective for creating C-C bonds, including those involving complex molecular fragments. Nickel catalysts can also be employed for this transformation. nih.gov
Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst and a base. google.com This method has become a cornerstone for the synthesis of arylamines, which are prevalent in pharmaceuticals. The development of specialized phosphine (B1218219) ligands has been critical to the broad success and substrate scope of this reaction. google.com
Below is a table summarizing typical conditions for these cross-coupling reactions on substrates analogous to 6-Bromo-4-(trifluoromethyl)nicotinic acid.
| Reaction Type | Coupling Partner | Typical Catalyst | Typical Ligand | Typical Base | Typical Solvent |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂ or Pd₂(dba)₃ | SPhos, XPhos, PPh₃ | K₂CO₃, K₃PO₄, Cs₂CO₃ | Dioxane, Toluene, THF/H₂O |
| Stille | Organostannane (e.g., R-SnBu₃) | Pd(PPh₃)₄ | PPh₃ (as part of catalyst) | Not always required | Toluene, THF, DMF |
| Negishi | Organozinc (e.g., R-ZnCl) | Pd(PPh₃)₄ or Ni(acac)₂ | PPh₃, dppf | Not always required | THF, Dioxane |
| Buchwald-Hartwig | Amine (R₂NH) | Pd(OAc)₂ or Pd₂(dba)₃ | BINAP, Xantphos, RuPhos | NaOtBu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane |
Direct Arylation and Alkylation Strategies
Beyond traditional cross-coupling reactions that rely on a pre-functionalized C-Br bond, direct C-H functionalization represents a more atom-economical approach. For pyridine derivatives, direct arylation can be challenging due to the inherent reactivity of different C-H bonds. However, methods have been developed for the palladium-catalyzed direct arylation of nicotinic and isonicotinic acid derivatives. These reactions often employ a directing group to achieve regioselectivity.
In the context of 6-Bromo-4-(trifluoromethyl)nicotinic acid, the C-Br bond at the 6-position is the most reactive site for palladium-catalyzed reactions. Direct arylation would typically target a C-H bond. Given the electronic landscape of the ring, the C-H bonds at positions 2 and 5 are potential sites for functionalization. However, achieving selectivity for C-H activation over the much more reactive C-Br coupling would require carefully designed catalytic systems, potentially using ligands that favor C-H insertion or reaction conditions that disfavor oxidative addition at the C-Br bond. Such a selective C-H arylation in the presence of a C-Br bond would be a significant synthetic challenge.
Mechanistic Elucidation of Key Transformations
Understanding the underlying mechanisms of reactions involving 6-Bromo-4-(trifluoromethyl)nicotinic acid is crucial for optimizing reaction conditions and controlling product formation.
Radical-Mediated Reaction Pathways
While the majority of the cross-coupling reactions discussed proceed via two-electron, polar mechanisms (oxidative addition, reductive elimination), radical pathways can also be operative, sometimes as side reactions. For instance, in Stille couplings, homocoupling of the organostannane reagent can occur through a radical process initiated by the Pd(0) catalyst. wikipedia.org
Furthermore, specific conditions can be employed to intentionally generate radical intermediates. The C-Br bond can be cleaved homolytically under photoredox or radical-initiating conditions to generate a pyridyl radical. This radical could then participate in subsequent bond-forming events. Studies on related bromo- and fluoro-bromoalkanes have shown that trifluoromethyl radicals can abstract bromine atoms, indicating the feasibility of radical generation at bromo-substituted carbons. glpbio.com Pyridine-catalyzed radical borylation of aryl halides offers a transition-metal-free pathway to C-B bond formation, proceeding through the cross-coupling of a pyridine-stabilized boryl radical and an aryl radical. rsc.org
Concerted versus Stepwise Reaction Mechanisms
The catalytic cycles of the Suzuki-Miyaura, Stille, Negishi, and Buchwald-Hartwig reactions are classic examples of stepwise mechanisms . wikipedia.orgwikipedia.org The cycle is universally described as involving three distinct elementary steps:
Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the 6-bromo-4-(trifluoromethyl)nicotinic acid derivative, forming a Pd(II) intermediate. This is typically the rate-determining step.
Transmetalation: The organic group from the coupling partner (boron, tin, or zinc) is transferred to the palladium center, displacing the bromide.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C or C-N bond and regenerating the Pd(0) catalyst.
In contrast, some reactions, particularly in nucleophilic aromatic substitution (SNAr), can proceed through a concerted mechanism . While classical SNAr involves a stepwise addition-elimination pathway via a stable Meisenheimer intermediate, studies have shown that some SNAr reactions are concerted, where bond formation and bond cleavage occur in a single transition state. nih.govnih.gov This avoids the formation of a high-energy, charged intermediate on the aromatic ring. nih.gov For a substrate like 6-Bromo-4-(trifluoromethyl)nicotinic acid, direct nucleophilic substitution of the bromide (an SNAr reaction) could potentially follow either a stepwise or a concerted path, depending on the nucleophile, solvent, and temperature. beilstein-journals.org
Regioselectivity and Stereoselectivity Control in Reactions
Regioselectivity: In reactions involving 6-Bromo-4-(trifluoromethyl)nicotinic acid, regioselectivity is primarily dictated by the position of the bromine atom. The C-Br bond at the 6-position is significantly more reactive towards oxidative addition by palladium than any of the C-H bonds on the ring under typical cross-coupling conditions. The electron-withdrawing nature of the pyridine nitrogen and the C4-trifluoromethyl group activates the C6 position towards this reaction. Studies on related tribromopyridines have shown a distinct order of substitution in Suzuki-Miyaura reactions, highlighting the strong directing effects of the ring electronics and existing substituents. researchgate.netnih.gov Therefore, cross-coupling reactions will occur with high regioselectivity at the C-6 position.
Stereoselectivity: In cross-coupling reactions, if the coupling partners contain stereocenters, the preservation of that stereochemistry in the product is a critical consideration. For Suzuki-Miyaura and Stille reactions, the reductive elimination step is generally understood to be stereoretentive. This means that the configuration of the organic groups attached to the palladium center is retained in the final product. For example, if a vinylstannane with a specific (E)- or (Z)-geometry is used in a Stille reaction, that geometry is typically preserved in the resulting styrenyl-pyridine product. wikipedia.org Similarly, mechanistic studies using deuterium-labeled probes in Suzuki reactions have confirmed that the transmetalation and reductive elimination steps proceed with retention of stereochemistry for alkyl groups. For asymmetric Negishi couplings, the use of chiral ligands can induce high enantioselectivity in the formation of new stereocenters. nih.gov
Computational Chemistry and Theoretical Studies on 6 Bromo 4 Trifluoromethyl Nicotinic Acid
Quantum Chemical Characterization and Electronic Structure Analysis
This section would typically involve the use of computational methods to determine the fundamental electronic and structural properties of the molecule.
Density Functional Theory (DFT) Applications to Molecular Geometry and Vibrational Frequencies
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 6-bromo-4-(trifluoromethyl)nicotinic acid, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to optimize the molecule's three-dimensional geometry. This process determines the most stable arrangement of the atoms by finding the minimum energy conformation. The output would provide precise data on bond lengths, bond angles, and dihedral angles.
Furthermore, these calculations would predict the vibrational frequencies of the molecule, which correspond to the infrared (IR) and Raman spectra. This theoretical spectrum is invaluable for interpreting experimental spectroscopic data and identifying characteristic vibrational modes of the functional groups present, such as the C=O and O-H stretches of the carboxylic acid, the C-Br stretch, and the vibrations of the trifluoromethyl group and the pyridine (B92270) ring.
Table 1: Hypothetical Optimized Geometrical Parameters of 6-Bromo-4-(trifluoromethyl)nicotinic Acid (Example Data)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C2-C3 | Data not available | Data not available | Data not available |
| C3-C4 | Data not available | Data not available | Data not available |
| C4-C5 | Data not available | Data not available | Data not available |
| C5-C6 | Data not available | Data not available | Data not available |
| C6-N1 | Data not available | Data not available | Data not available |
| N1-C2 | Data not available | Data not available | Data not available |
| C3-C(O)OH | Data not available | Data not available | Data not available |
| C4-CF3 | Data not available | Data not available | Data not available |
| C6-Br | Data not available | Data not available | Data not available |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. For 6-bromo-4-(trifluoromethyl)nicotinic acid, FMO analysis would map the distribution of these orbitals across the molecule and quantify the energy gap, providing insights into its kinetic stability and electronic excitation properties.
Table 2: Hypothetical Frontier Molecular Orbital Properties of 6-Bromo-4-(trifluoromethyl)nicotinic Acid (Example Data)
| Parameter | Energy (eV) |
| HOMO | Data not available |
| LUMO | Data not available |
| HOMO-LUMO Gap | Data not available |
Electrostatic Potential (ESP) Surface Mapping and Charge Distribution Analysis
The Molecular Electrostatic Potential (ESP) surface provides a visual representation of the charge distribution within a molecule. It is mapped onto the electron density surface, with different colors indicating varying electrostatic potentials. Typically, red regions signify negative potential (electron-rich areas, such as those around electronegative atoms like oxygen and nitrogen) and are prone to electrophilic attack. Blue regions indicate positive potential (electron-poor areas) and are susceptible to nucleophilic attack.
For 6-bromo-4-(trifluoromethyl)nicotinic acid, an ESP map would reveal the locations of the most negative potential, likely near the carboxylic acid's oxygen atoms and the pyridine nitrogen, and the most positive potential. This analysis is fundamental for predicting intermolecular interactions and the molecule's reactive behavior.
Prediction of Reactivity and Reaction Pathways via Computational Methods
This area of study uses computational models to forecast how a molecule will behave in a chemical reaction.
Theoretical Prediction of Electrophilic and Nucleophilic Attack Sites
Building upon FMO and ESP analyses, computational methods can provide more quantitative predictions of reactivity through concepts like Fukui functions or local softness indices. These calculations would identify the specific atoms in 6-bromo-4-(trifluoromethyl)nicotinic acid most susceptible to attack by electrophiles (electron-seeking reagents) and nucleophiles (nucleus-seeking reagents). This is critical for understanding and predicting the outcomes of chemical reactions involving this compound. For instance, it could predict whether a nucleophile would preferentially attack the carbon atom bonded to the bromine or another position on the pyridine ring.
Computational Modeling of Transition States and Energy Barriers
When a chemical reaction occurs, it proceeds through a high-energy state known as the transition state. Computational modeling can be used to determine the geometry and energy of these transition states for potential reactions involving 6-bromo-4-(trifluoromethyl)nicotinic acid. By calculating the energy barrier (activation energy) between the reactants and the transition state, chemists can predict the feasibility and rate of a reaction. This type of modeling is essential for understanding reaction mechanisms and for designing new synthetic pathways.
Conformational Analysis and Molecular Dynamics Simulations
The conformational landscape of 6-bromo-4-(trifluoromethyl)nicotinic acid is primarily dictated by the rotational barriers around the C-C bond connecting the carboxylic acid group to the pyridine ring and the C-C bond of the trifluoromethyl group. Due to the presence of the bulky bromine atom and the trifluoromethyl group ortho and para to the carboxylic acid, respectively, steric hindrance plays a significant role in determining the molecule's preferred three-dimensional structure.
Conformational Preferences of Substituents:
The orientation of the carboxylic acid group is a key conformational feature. It can exist in a planar or non-planar arrangement relative to the pyridine ring. Theoretical studies on substituted benzoic acids suggest that while a planar conformation is often favored to maximize conjugation, steric hindrance from adjacent substituents can force the carboxylic acid group out of the plane. In the case of 6-bromo-4-(trifluoromethyl)nicotinic acid, the bromine atom at the 6-position would likely create a significant steric clash with the hydroxyl group of the carboxylic acid, favoring a non-planar conformation.
Molecular Dynamics Simulations:
Hypothetical Dihedral Angle Analysis:
Based on the principles of steric hindrance and electronic repulsion, a hypothetical conformational analysis can be proposed. The key dihedral angle to consider is that between the plane of the pyridine ring and the plane of the carboxylic acid group (O=C-C=N).
Interactive Data Table: Predicted Conformational Data for 6-Bromo-4-(trifluoromethyl)nicotinic Acid
| Parameter | Predicted Value | Basis for Prediction |
| Ring-COOH Dihedral Angle | ~45-60° | Steric hindrance from the ortho-bromo substituent is expected to prevent coplanarity, similar to trends seen in ortho-substituted benzoic acids. |
| CF3 Rotational Barrier | Low | The rotational barrier for a trifluoromethyl group on an aromatic ring is generally low, allowing for relatively free rotation at room temperature. acs.org |
| Most Stable Conformer | Non-planar COOH | A conformation where the carboxylic acid group is twisted out of the plane of the pyridine ring would minimize steric clash with the bromine atom. |
Structure-Reactivity Relationships Derived from Theoretical Data
The electronic properties of 6-bromo-4-(trifluoromethyl)nicotinic acid, as influenced by its substituents, are critical in determining its reactivity. Both the bromo and trifluoromethyl groups are strongly electron-withdrawing, which has a profound impact on the electron density distribution within the pyridine ring and on the acidity of the carboxylic acid group.
Electronic Effects of Substituents:
Quantitative structure-activity relationship (QSAR) studies on nicotinic acid derivatives have demonstrated that lipophilicity and electronic parameters are key descriptors of their biological activity. akjournals.comnih.gov The presence of both a bromo and a trifluoromethyl group would be expected to significantly increase the lipophilicity of 6-bromo-4-(trifluoromethyl)nicotinic acid compared to the parent nicotinic acid.
Impact on Acidity and Reactivity:
The electron-withdrawing nature of the bromo and trifluoromethyl substituents will increase the acidity of the nicotinic acid proton. This is due to the stabilization of the resulting carboxylate anion through the delocalization of the negative charge.
Theoretical calculations such as Density Functional Theory (DFT) can provide quantitative measures of these effects, including molecular electrostatic potential (MEP) maps and frontier molecular orbital (HOMO-LUMO) energies.
Hypothetical DFT-Calculated Properties:
A hypothetical table of DFT-calculated parameters can be constructed to illustrate the expected electronic properties and their influence on reactivity.
Interactive Data Table: Hypothetical DFT-Calculated Parameters for 6-Bromo-4-(trifluoromethyl)nicotinic Acid
| Parameter | Hypothetical Value | Implication for Reactivity |
| Calculated pKa | ~2.5 - 3.0 | The strong electron-withdrawing groups are predicted to lower the pKa significantly compared to nicotinic acid (pKa ≈ 4.9), making it a stronger acid. |
| HOMO Energy | Low | A low Highest Occupied Molecular Orbital energy suggests a lower propensity to act as an electron donor in chemical reactions. |
| LUMO Energy | Low | A low Lowest Unoccupied Molecular Orbital energy indicates a higher propensity to act as an electron acceptor, making the molecule more susceptible to nucleophilic attack. |
| Molecular Electrostatic Potential | Positive region on ring | The MEP map would likely show a significant region of positive potential on the pyridine ring, indicating its electron-deficient nature and susceptibility to nucleophilic attack. The most negative potential would be on the carboxylic oxygen atoms. |
These theoretical considerations suggest that 6-bromo-4-(trifluoromethyl)nicotinic acid is a highly functionalized molecule with distinct conformational and electronic properties that will govern its chemical behavior and potential applications.
Design and Synthesis of Derivatives and Analogues of 6 Bromo 4 Trifluoromethyl Nicotinic Acid
Modifications at the Carboxylic Acid Position
The carboxylic acid group is a primary site for derivatization, allowing for the synthesis of esters, amides, and other related functional groups. These modifications can significantly alter the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.
Standard esterification procedures, reacting the carboxylic acid with various alcohols under acidic catalysis, yield a range of ester derivatives. Similarly, amide bond formation is readily achieved by coupling the acid with primary or secondary amines. This process often involves the use of coupling reagents to activate the carboxylic acid. nih.gov A notable extension of this is the synthesis of N-trifluoromethyl amides, which can be prepared from carboxylic acid derivatives and isothiocyanates in the presence of silver fluoride (B91410). nih.govescholarship.org This method provides access to a class of amides with unique electronic properties conferred by the N-CF3 group. nih.gov
Another synthetic strategy involves the direct O-monofluoromethylation of the carboxylic acid group. This can be accomplished using specific fluorinating agents, such as a sulfonium (B1226848) ylide with a cyclic malonate backbone, in the presence of a base. chemrevlett.com Such reactions have been shown to tolerate a wide variety of functional groups on the aromatic ring, including bromo and trifluoromethyl groups. chemrevlett.com
Table 1: Examples of Modifications at the Carboxylic Acid Position
| Derivative Type | General Reaction | Reagents/Conditions | Potential Products |
| Esters | Esterification | Alcohol, Acid Catalyst | Alkyl or Aryl Esters |
| Amides | Amidation | Amine, Coupling Agents | Primary, Secondary, or Tertiary Amides |
| N-Trifluoromethyl Amides | Amidation | Isothiocyanate, Silver Fluoride | N-Trifluoromethyl Amides |
| Monofluoromethyl Esters | O-Monofluoromethylation | Sulfonium Ylide, Base | Monofluoromethyl Esters |
Substitutions on the Pyridine (B92270) Ring (beyond bromine and trifluoromethyl)
The bromine atom at the 6-position of the pyridine ring is a key functional group for introducing structural diversity through cross-coupling reactions. Palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings are powerful tools for this purpose. nih.gov
The Suzuki-Miyaura reaction enables the formation of carbon-carbon bonds by coupling the aryl bromide with a variety of organoboron compounds (boronic acids or esters). This allows for the introduction of alkyl, alkenyl, or aryl groups at the 6-position, significantly expanding the molecular complexity. The choice of palladium catalyst and ligand, such as trineopentylphosphine, can be critical for achieving high yields, especially with sterically demanding substrates. researchgate.net
The Buchwald-Hartwig amination provides a route to synthesize N-aryl or N-alkyl derivatives by coupling the bromo-substituted pyridine with amines. nih.gov This reaction is instrumental in creating libraries of compounds with diverse amine functionalities, which can be crucial for modulating biological activity. As with the Suzuki reaction, the catalyst system, including ligands like SPhos or trineopentylphosphine, plays a vital role in the reaction's efficiency. nih.govresearchgate.net
Table 2: Common Cross-Coupling Reactions for Pyridine Ring Substitution
| Reaction | Reactant | Catalyst/Ligand System (Examples) | Product Type |
| Suzuki-Miyaura Coupling | Boronic Acids/Esters | Pd(OAc)₂, PCy₃, SPhos | Aryl, Alkyl, or Alkenyl substituted pyridines |
| Buchwald-Hartwig Amination | Primary/Secondary Amines | Pd(OAc)₂, SPhos, TNpP | N-Aryl or N-Alkyl aminopyridines |
Heterocyclic Ring Fusions Involving the Nicotinic Acid Scaffold
The nicotinic acid scaffold can be used to construct more complex polyheterocyclic systems. Ring fusion reactions can create novel molecular architectures with distinct three-dimensional shapes and properties. These syntheses often involve multi-step sequences where the substituents on the nicotinic acid ring participate in cyclization reactions.
One approach involves using multicomponent reactions, such as the Ugi reaction, to build complex acyclic precursors that can undergo subsequent intramolecular cyclizations. nih.gov For instance, a precursor could be designed to undergo an intramolecular Diels-Alder reaction, followed by aromatization, to yield a fused ring system. By strategically choosing the initial components, a variety of fused heterocycles can be generated from a common intermediate. nih.gov
Stereochemical Considerations in Derivative Synthesis
The introduction of chirality into derivatives of 6-bromo-4-(trifluoromethyl)nicotinic acid can be achieved through several strategies, leading to enantiomerically pure or enriched compounds. This is particularly important in medicinal chemistry, where different stereoisomers can have vastly different biological activities.
Stereoselective synthesis can be employed to control the formation of new stereocenters. nih.gov This might involve the use of chiral auxiliaries, catalysts, or reagents during the synthesis of derivatives. For example, when creating amide or ester derivatives with chiral amines or alcohols, diastereomers are formed which may be separable by chromatography. Alternatively, asymmetric catalysis can be used to directly form a chiral product with high enantiomeric excess.
Another approach is the stereoselective glycosylation of the nicotinic acid derivative, which can produce specific anomers of nucleoside analogues. nih.gov Furthermore, methods for the stereoselective trifluoromethylation of alkenes, driven by photoredox catalysis, highlight the potential for controlling stereochemistry at carbon centers bearing the trifluoromethyl group, although this would apply to analogues rather than direct derivatization of the parent compound. acs.org
Development of Compound Libraries and Scaffold Diversity
The principles of diversity-oriented synthesis (DOS) are applied to the 6-bromo-4-(trifluoromethyl)nicotinic acid scaffold to rapidly generate large collections of structurally diverse molecules. frontiersin.orgfrontiersin.org The goal of DOS is to explore chemical space efficiently by creating libraries of compounds with high skeletal and appendage diversity. nih.govfrontiersin.org
Starting from the central scaffold, combinatorial chemistry techniques can be used to introduce a wide range of building blocks at the carboxylic acid and bromo positions. This "scaffold diversification" approach allows for the creation of target-focused libraries, for example, for screening against specific protein families like kinases. nih.gov The synthesis of small molecule libraries of nicotinamide (B372718) derivatives has been reported as a strategy for discovering new bioactive compounds. researchgate.net By combining different modification strategies, such as cross-coupling, amidation, and ring-fusion reactions, chemists can generate extensive compound libraries from the 6-bromo-4-(trifluoromethyl)nicotinic acid starting material, increasing the probability of discovering molecules with desired functions. nih.gov
Applications of 6 Bromo 4 Trifluoromethyl Nicotinic Acid As a Chemical Intermediate
Precursor in Agrochemical Synthesis
The structural features of 6-Bromo-4-(trifluoromethyl)nicotinic acid make it a valuable starting material for the synthesis of a range of agrochemicals. The trifluoromethyl group often enhances the efficacy and stability of the final product, while the bromine and carboxylic acid moieties provide reactive sites for further chemical modifications.
While specific commercial agrochemicals directly synthesized from 6-Bromo-4-(trifluoromethyl)nicotinic acid are not extensively documented in publicly available literature, the broader class of trifluoromethylnicotinic acids are recognized as important intermediates in the production of pesticides. For instance, the related compound, 4-(trifluoromethyl)nicotinic acid, is a key intermediate in the synthesis of the insecticide flonicamid (B1672840). This highlights the potential of the 6-bromo variant as a precursor for novel agrochemical development.
Intermediates for Herbicides
Nicotinic acid derivatives are known to be utilized in the design of synthetic agrochemicals, including herbicides. The pyridine (B92270) motif is present in many pesticides, such as the herbicide nicosulfuron. Research into novel N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid has shown that some of these compounds exhibit excellent herbicidal activity. This suggests that 6-Bromo-4-(trifluoromethyl)nicotinic acid could serve as a valuable intermediate for the development of new herbicidal compounds with enhanced properties.
Intermediates for Insecticides
The synthesis of novel insecticides often involves the use of functionalized pyridine intermediates. The trifluoromethyl group is a common feature in modern insecticides, contributing to their potency and metabolic stability. Patents have been filed for various insecticidal compounds that incorporate trifluoromethylpyridine structures, underscoring the importance of intermediates like 6-Bromo-4-(trifluoromethyl)nicotinic acid in the discovery of new pest control agents.
Intermediates for Fungicides
The development of new fungicides is another area where 6-Bromo-4-(trifluoromethyl)nicotinic acid can play a significant role. For example, a series of N-(thiophen-2-yl) nicotinamide (B372718) derivatives have been synthesized and shown to possess fungicidal activity. The synthesis of these compounds involved the use of a substituted nicotinic acid as a starting material, which was converted to an acyl chloride before reacting with a thiophen-2-amine derivative. This synthetic route demonstrates how 6-Bromo-4-(trifluoromethyl)nicotinic acid could be employed to create novel fungicides.
Building Block in Pharmaceutical Synthesis
In the pharmaceutical industry, the quest for new and more effective drugs is relentless. Heterocyclic compounds, particularly those containing nitrogen, are of immense interest due to their prevalence in biologically active molecules. 6-Bromo-4-(trifluoromethyl)nicotinic acid serves as a valuable building block for the synthesis of complex pharmaceutical compounds, with the trifluoromethyl group often improving metabolic stability and binding affinity of the final drug candidate.
Intermediate in the Development of Drug Candidates
Design of Advanced Heterocyclic Systems for Medicinal Chemistry
The reactivity of the bromine and carboxylic acid groups in 6-Bromo-4-(trifluoromethyl)nicotinic acid allows for its incorporation into more complex heterocyclic systems, which are highly sought after in medicinal chemistry. These advanced structures can serve as scaffolds for the development of drugs with novel mechanisms of action.
One such class of advanced heterocyclic systems is pyridopyrimidines . These fused ring systems are of significant interest due to their diverse biological activities, including potential applications as kinase inhibitors for cancer therapy. The synthesis of novel pyridopyrimidine derivatives often involves the use of substituted nicotinonitriles, which can be derived from the corresponding nicotinic acids.
Another important class of heterocyclic systems is triazolopyrimidines . These compounds have shown a wide range of biological activities, including anti-tubercular and anti-cancer properties. The synthesis of triazolopyrimidines can be achieved through various routes, often starting from functionalized pyrimidine precursors that could potentially be derived from 6-Bromo-4-(trifluoromethyl)nicotinic acid.
The ability to construct these complex heterocyclic systems from a readily available intermediate like 6-Bromo-4-(trifluoromethyl)nicotinic acid is of great value to medicinal chemists in their efforts to discover and develop new and improved medicines.
Role in Material Science Applications (e.g., for specific electronic or optical properties)
While specific research detailing the integration of 6-Bromo-4-(trifluoromethyl)nicotinic acid into materials for electronic or optical applications is not extensively documented in publicly available literature, the inherent structural and electronic characteristics of this compound suggest its potential as a valuable building block in the synthesis of functional organic materials. The unique combination of a pyridine ring, a bromine atom, and a trifluoromethyl group imparts properties that are highly sought after in the field of material science.
The pyridine ring, particularly when substituted with the potent electron-withdrawing trifluoromethyl group, becomes highly electron-deficient. This electronic feature is fundamental in the design of materials for organic electronics. For instance, in related compounds like 4-bromo-2,6-bis(trifluoromethyl)pyridine, the electron-deficient core is a key component in creating materials with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The strategic placement of the trifluoromethyl group in 6-Bromo-4-(trifluoromethyl)nicotinic acid can similarly be exploited to fine-tune the electronic properties of larger molecular systems.
Furthermore, the presence of the bromine atom provides a reactive handle for cross-coupling reactions, a cornerstone of modern organic synthesis for building complex molecules. This allows for the facile introduction of other functional groups or the polymerization of the molecule to create advanced materials. The combination of the electron-accepting trifluoromethyl-substituted pyridine core with an electron-donating group, which can be introduced at the position of the bromine atom, can lead to the formation of "push-pull" chromophores. Such molecular architectures are known to exhibit strong intramolecular charge-transfer (ICT) upon photoexcitation, a critical property for nonlinear optical materials and dyes.
The trifluoromethyl group itself is known to enhance key properties in organic materials, such as metabolic stability and lipophilicity, which are also relevant for the durability and processability of organic electronic devices. While direct applications of 6-Bromo-4-(trifluoromethyl)nicotinic acid are yet to be widely reported, its structural motifs are analogous to those found in compounds investigated for their potential in advanced materials.
Utility in Complex Natural Product Synthesis
The application of 6-Bromo-4-(trifluoromethyl)nicotinic acid as a chemical intermediate in the total synthesis of complex natural products is not well-documented in the available scientific literature. While the synthesis of natural products is a vast field of organic chemistry, the specific substitution pattern of this compound—a brominated and trifluoromethylated nicotinic acid—does not appear to be a common structural motif in known natural products.
Generally, the synthesis of natural products involves the strategic assembly of complex molecular architectures from simpler, often commercially available, starting materials. The choice of these building blocks is dictated by the structure of the target natural product. While halogenated and heterocyclic compounds are frequently employed as intermediates, the specific combination of a bromo and a trifluoromethyl group on a nicotinic acid framework does not correspond to a recurring substructure in major families of natural products.
Therefore, based on the current body of scientific literature, there are no established examples or detailed research findings that demonstrate the utility of 6-Bromo-4-(trifluoromethyl)nicotinic acid in the synthesis of complex natural products. Its application in this area remains a subject for potential future exploration should a natural product containing this specific scaffold be discovered or if it proves to be a useful, albeit unconventional, building block in a novel synthetic strategy.
Advanced Analytical and Spectroscopic Methodologies for Structural Elucidation and Quantification
High-Resolution Spectroscopic Techniques
Spectroscopy is the cornerstone for the structural elucidation of organic molecules. High-resolution techniques offer detailed insights into the molecular framework of 6-Bromo-4-(trifluoromethyl)nicotinic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of a molecule in solution. For 6-Bromo-4-(trifluoromethyl)nicotinic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its constitution.
¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine (B92270) ring. The proton at the C-2 position and the proton at the C-5 position would appear as singlets due to the absence of adjacent protons. The chemical shifts would be influenced by the electron-withdrawing effects of the bromine, trifluoromethyl, and carboxylic acid groups. A broad singlet corresponding to the acidic proton of the carboxyl group would also be anticipated at a significantly downfield shift, which can be confirmed by D₂O exchange.
¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. For 6-Bromo-4-(trifluoromethyl)nicotinic acid, seven distinct signals are expected. The carbon of the trifluoromethyl group (CF₃) would appear as a characteristic quartet due to coupling with the three fluorine atoms (¹JC-F). The carbons of the pyridine ring would have their chemical shifts dictated by the attached substituents. The carboxyl carbon (COOH) would appear at the most downfield position. Data from related compounds like 6-trifluoromethyl pyridoxine (B80251) and 3-(trifluoromethyl)benzoic acid can help in predicting these shifts. nih.govrsc.org
¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a crucial and highly sensitive technique for characterization. It would show a single, sharp signal (a singlet) for the three equivalent fluorine atoms of the trifluoromethyl group, as there are no neighboring protons or other fluorine atoms to cause splitting. The chemical shift of this signal provides a unique fingerprint for the CF₃ group in this specific electronic environment. nih.govrsc.org
Table 1: Predicted NMR Data for 6-Bromo-4-(trifluoromethyl)nicotinic acid
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |
| ¹H | >11.0 | Broad Singlet | COOH |
| ¹H | 8.5 - 9.0 | Singlet | H-2 (Pyridine) |
| ¹H | 8.0 - 8.5 | Singlet | H-5 (Pyridine) |
| ¹³C | 165 - 170 | Singlet | C OOH |
| ¹³C | 145 - 155 | Singlet | C -2 |
| ¹³C | 120 - 140 | Quartet (¹JC-F ≈ 270 Hz) | C F₃ |
| ¹³C | 120 - 150 | Multiple Signals | Pyridine Ring Carbons (C-3, C-4, C-5, C-6) |
| ¹⁹F | -60 to -65 | Singlet | CF ₃ |
Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, including both FT-IR and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies.
FT-IR Spectroscopy: The FT-IR spectrum of 6-Bromo-4-(trifluoromethyl)nicotinic acid would be dominated by several key absorption bands. A broad band in the 2500–3300 cm⁻¹ region is characteristic of the O-H stretching of the hydrogen-bonded carboxylic acid dimer. A strong, sharp absorption around 1700–1730 cm⁻¹ corresponds to the C=O (carbonyl) stretching of the carboxyl group. researchgate.net Strong bands in the 1100–1350 cm⁻¹ range are indicative of the C-F stretching vibrations of the trifluoromethyl group. nih.gov The C-Br stretch would appear at lower frequencies, typically in the 500–650 cm⁻¹ range. Vibrations associated with the pyridine ring (C=C and C=N stretching) would be observed in the 1400–1600 cm⁻¹ region. jocpr.com
Raman Spectroscopy: Raman spectroscopy provides complementary information. While the O-H and C=O stretches are visible, the symmetric vibrations of the pyridine ring and the C-CF₃ and C-Br bonds often produce strong Raman signals, which may be weak in the IR spectrum. This complementarity is essential for a complete vibrational assignment. nih.gov
Table 2: Characteristic Vibrational Frequencies for 6-Bromo-4-(trifluoromethyl)nicotinic acid
| Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Vibrational Assignment |
| 2500-3300 | Broad, Strong | Weak | O-H stretch (Carboxylic acid dimer) |
| 1700-1730 | Strong | Medium | C=O stretch (Carboxylic acid) |
| 1400-1600 | Medium | Strong | C=C and C=N ring stretching (Pyridine) |
| 1100-1350 | Very Strong | Medium-Strong | C-F symmetric & asymmetric stretches (CF₃) |
| 500-650 | Medium | Strong | C-Br stretch |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis
HRMS is an indispensable technique for confirming the elemental composition of a molecule by providing a highly accurate measurement of its mass. nih.gov
For 6-Bromo-4-(trifluoromethyl)nicotinic acid (C₇H₃BrF₃NO₂), the theoretical exact mass can be calculated with high precision. The presence of bromine, with its two major isotopes ⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio, results in a characteristic isotopic pattern for the molecular ion ([M]⁺) and any bromine-containing fragments, where two peaks of almost equal intensity are separated by approximately 2 Da. This pattern is a definitive indicator of the presence of a single bromine atom.
The fragmentation of the molecule under electron ionization (EI) would likely proceed through several pathways. A primary fragmentation event is often the loss of the bromine atom or the carboxylic acid group. Another common fragmentation would be the loss of a fluorine atom or the entire CF₃ group. miamioh.edu Analyzing the exact masses of these fragments allows for the determination of their elemental formulas, further corroborating the proposed structure. nih.gov
Chromatographic Separation and Purity Assessment
Chromatographic methods are vital for separating the target compound from impurities, starting materials, and byproducts, as well as for its quantification.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Mixture Separation
HPLC is the premier method for assessing the purity and performing quantitative analysis of non-volatile compounds like 6-Bromo-4-(trifluoromethyl)nicotinic acid.
A typical method would employ reversed-phase chromatography. researchgate.net A C18 stationary phase column is effective for separating nicotinic acid and its derivatives. bevital.no The mobile phase would likely consist of a mixture of an aqueous buffer (often acidified with formic or acetic acid to suppress the ionization of the carboxyl group and ensure good peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). researchgate.net Detection is commonly achieved using a Diode Array Detector (DAD) or a UV detector, set to a wavelength where the pyridine chromophore exhibits strong absorbance (typically around 260 nm). researchgate.net By running a series of standards of known concentration, a calibration curve can be generated to accurately quantify the concentration of 6-Bromo-4-(trifluoromethyl)nicotinic acid in a sample. chromatographyonline.com
Gas Chromatography (GC) for Volatile Derivatives
Due to its carboxylic acid functional group, 6-Bromo-4-(trifluoromethyl)nicotinic acid has low volatility and high polarity, making it unsuitable for direct analysis by Gas Chromatography (GC). However, GC analysis can be performed following a derivatization step to convert the non-volatile acid into a more volatile form. shimadzu.com
The most common derivatization method for carboxylic acids is esterification, for example, reacting the compound with methanol in the presence of an acid catalyst to form the corresponding methyl ester (Methyl 6-bromo-4-(trifluoromethyl)nicotinate). ekb.eg This derivative would be significantly more volatile and thermally stable.
The resulting ester could then be analyzed using a GC system, typically equipped with a capillary column with a polar stationary phase and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection. researchgate.netresearchgate.net GC-MS analysis would be particularly powerful, providing both retention time data for quantification and mass spectra for confident identification of the derivative and any impurities. ekb.eg
X-ray Diffraction Analysis for Solid-State Structural Characterization
The definitive determination of the three-dimensional arrangement of atoms and molecules in a crystalline solid is achieved through single-crystal X-ray diffraction (XRD) analysis. This powerful technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.
As of the latest available research, a detailed single-crystal X-ray diffraction study for 6-Bromo-4-(trifluoromethyl)nicotinic acid has not been publicly reported in peer-reviewed literature. Consequently, specific crystallographic data such as the crystal system, space group, unit cell dimensions, and atomic coordinates for this particular compound are not available.
The process of X-ray diffraction analysis involves irradiating a single crystal of the target compound with a beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. The geometric arrangement and intensity of these spots are directly related to the arrangement of atoms within the crystal lattice. By analyzing this diffraction pattern, researchers can construct a three-dimensional electron density map of the molecule and from that, determine the precise location of each atom.
For a hypothetical X-ray diffraction study of 6-Bromo-4-(trifluoromethyl)nicotinic acid, the expected data would be presented in a format similar to the table below. This table illustrates the type of information that would be obtained from such an analysis.
Hypothetical Crystallographic Data for 6-Bromo-4-(trifluoromethyl)nicotinic acid
| Parameter | Hypothetical Value |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z (molecules/unit cell) | 4 |
| Density (calculated) (g/cm³) | Value |
| R-factor (%) | Value |
The structural elucidation via XRD would also reveal key intramolecular features, such as the planarity of the pyridine ring and the conformational orientation of the carboxylic acid and trifluoromethyl groups. Furthermore, it would provide insight into the intermolecular interactions, such as hydrogen bonding (likely involving the carboxylic acid group) and halogen bonding (involving the bromine atom), which govern the packing of the molecules in the crystal lattice.
While experimental data for the title compound is not currently available, the principles of X-ray diffraction remain the gold standard for solid-state structural characterization in chemistry.
Future Prospects and Emerging Research Areas for 6 Bromo 4 Trifluoromethyl Nicotinic Acid
Catalyst Development for Enhanced Synthetic Efficiency
The efficient synthesis of 6-bromo-4-(trifluoromethyl)nicotinic acid and its derivatives is paramount for its widespread application. Current synthetic routes can be resource-intensive, and the development of more efficient catalytic systems is a key area of ongoing research.
Modern synthetic strategies are moving away from harsh reaction conditions and stoichiometric reagents towards more sustainable catalytic processes. For instance, the synthesis of related trifluoromethyl-substituted nicotinic acids has utilized palladium on carbon (Pd/C) for dehalogenation reactions. chemicalbook.com A first-generation manufacturing process for a key intermediate of the KRAS G12C inhibitor divarasib (B10829276), which shares a trifluoromethylpyridine core, involved a superstoichiometric copper-mediated trifluoromethylation. acs.org However, a more efficient, second-generation route was developed that avoided this, highlighting the drive for improved processes. acs.org
Future research will likely focus on the development of novel catalysts for key transformations, such as C-H activation for direct functionalization, improved cross-coupling reactions for the bromine and trifluoromethyl groups, and enzymatic processes. Biocatalysis, in particular, offers a green alternative to traditional chemical synthesis, with enzymes like nitrilases being used for the production of nicotinic acid from cyanopyridine precursors. frontiersin.orgnih.govmdpi.com The development of robust enzymes that can tolerate the specific substitutions on the 6-bromo-4-(trifluoromethyl)nicotinic acid core could revolutionize its production. frontiersin.orgnih.gov
Table 1: Catalytic Strategies in the Synthesis of Nicotinic Acid Derivatives
| Catalytic Method | Catalyst/Reagent Example | Application | Research Focus |
| Cross-Coupling | Palladium or Copper catalysts | Introduction of aryl, alkyl, or other functional groups at the bromine position. | Developing ligands that improve reaction efficiency and selectivity; lower catalyst loading. |
| Trifluoromethylation | Chen's Reagent (copper-mediated) | Introduction of the CF3 group. | Finding more efficient and safer trifluoromethylating agents; catalytic (non-stoichiometric) methods. acs.org |
| Dehalogenation | 5%-Pd/C | Removal of halogen atoms. chemicalbook.com | Creating more selective catalysts that can differentiate between multiple halogen atoms on a ring. |
| Biocatalysis | Nitrilase (e.g., from Rhodococcus rhodochrous J1) | Conversion of a nitrile group to a carboxylic acid. nih.gov | Engineering enzymes to accept substituted pyridine (B92270) substrates; improving stability and reaction rates. |
| Oxidation | Hydrogen Peroxide | Oxidation of a methyl or other side chain to a carboxylic acid. jetir.org | Developing selective catalytic oxidation methods that do not affect other sensitive functional groups. |
Novel Reaction Discoveries and Mechanistic Insights
The bromine atom and the electron-withdrawing trifluoromethyl group make 6-bromo-4-(trifluoromethyl)nicotinic acid a versatile substrate for a wide range of chemical transformations. The bromine at the 6-position is particularly amenable to substitution reactions, serving as a handle for introducing further molecular complexity.
Future research will likely uncover novel reactions and applications for this scaffold. For example, the bromine atom is an ideal site for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, allowing for the introduction of diverse aryl, heteroaryl, and amino substituents. A second-generation synthesis of a key intermediate for the drug divarasib utilized a regioselective SNAr (Nucleophilic Aromatic Substitution) amination. acs.org
Furthermore, the unique electronic properties conferred by the trifluoromethyl group can influence the regioselectivity and reactivity of the pyridine ring, potentially leading to the discovery of new reaction pathways. Mechanistic studies, combining experimental and computational approaches, will be crucial to understand these effects and to rationally design new transformations. For instance, understanding the mechanism of halogen exchange reactions or deoxofluorination processes can lead to more scalable and efficient synthetic routes. acs.org
Bioisosteric Replacements and Scaffold Hopping Strategies in Derivative Design
In medicinal chemistry, modifying a lead compound to improve its efficacy, selectivity, and pharmacokinetic properties is a critical step. Bioisosteric replacement and scaffold hopping are two powerful strategies employed for this purpose. spirochem.comnih.gov
Bioisosteric replacement involves substituting one atom or group with another that has similar physical or chemical properties, with the goal of creating a new molecule with improved biological properties. cambridgemedchemconsulting.comu-tokyo.ac.jp The 6-bromo-4-(trifluoromethyl)nicotinic acid core offers several opportunities for such replacements.
The carboxylic acid group can be replaced with other acidic functional groups known to be bioisosteres, such as a tetrazole, which can offer similar acidity but different lipophilicity and metabolic stability. u-tokyo.ac.jp
The bromine atom can be exchanged for other groups. While a simple halogen swap is possible, more creative replacements could involve groups that can act as hydrogen bond acceptors or donors to probe interactions with a biological target.
The trifluoromethyl group itself is often used as a bioisostere for other groups, such as a nitro group or even an isopropyl group, due to its size and electronic properties. nih.gov Conversely, it could be replaced by other electron-withdrawing groups to fine-tune the electronic character of the pyridine ring.
Scaffold hopping is a more drastic approach where the central core of a molecule is replaced with a structurally different scaffold, while maintaining the key binding interactions with the target. nih.govdtic.mil Starting from a known active compound containing the 6-bromo-4-(trifluoromethyl)nicotinic acid moiety, researchers can use computational tools to design new, structurally diverse cores that present the key pharmacophoric elements in a similar spatial arrangement. This strategy can lead to compounds with entirely new intellectual property, improved properties, and potentially different side-effect profiles. nih.govnih.gov For example, a scaffold hopping approach was successfully used to identify novel tankyrase inhibitors by replacing a nicotinamide-mimicking core. nih.gov
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow chemistry is revolutionizing the production of pharmaceuticals and fine chemicals. nih.gov Flow chemistry offers numerous advantages, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for straightforward automation and scale-up. nih.gov
The synthesis of 6-bromo-4-(trifluoromethyl)nicotinic acid and its derivatives is well-suited for adaptation to flow chemistry platforms. Multi-step sequences that are hazardous or difficult to control in batch, such as reactions involving highly reactive intermediates or exothermic processes, can often be performed safely and efficiently in a continuous flow reactor. For example, the synthesis of the drug Linezolid has been achieved in a fully continuous seven-step process. nih.gov
Automated synthesis platforms, which combine robotics with flow reactors and real-time analytics, can further accelerate the discovery and optimization of derivatives. These systems can rapidly synthesize and purify libraries of compounds based on the 6-bromo-4-(trifluoromethyl)nicotinic acid scaffold, allowing for high-throughput screening and rapid exploration of structure-activity relationships (SAR). The biosynthesis of nicotinic acid has already been explored in packed-bed bioreactors, demonstrating the potential for continuous production. mdpi.com
Computational Approaches for Rational Design and Discovery based on the Nicotinic Acid Core
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. nih.gov These approaches allow for the rational design of new molecules and the prediction of their properties before they are synthesized, saving significant time and resources.
For derivatives of 6-bromo-4-(trifluoromethyl)nicotinic acid, computational methods can be applied in several ways:
Molecular Docking: To predict how derivatives will bind to a specific biological target, such as an enzyme or receptor. This can help prioritize which compounds to synthesize. Docking studies have been used to investigate the binding of nicotinic acid derivatives to targets like VEGFR-2. mdpi.comnih.gov
Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can be used to calculate the electronic properties of the molecule, understand reaction mechanisms, and predict spectroscopic data. mdpi.comrsc.org
Molecular Dynamics (MD) Simulations: These simulations can model the dynamic behavior of a ligand-protein complex over time, providing insights into the stability of the binding and the role of solvent molecules. mdpi.com
ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds, helping to identify potential liabilities early in the design process. nih.gov
By combining these computational techniques, researchers can engage in structure-based drug design (SBDD), using the three-dimensional structure of a target protein to design potent and selective inhibitors based on the 6-bromo-4-(trifluoromethyl)nicotinic acid scaffold. nih.gov
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 6-Bromo-4-(trifluoromethyl)nicotinic acid, and how can reaction conditions be optimized?
- Methodology : A common approach involves hydrolysis of ester derivatives, such as ethyl 2-bromo-4-(trifluoromethyl)nicotinate, under basic or acidic conditions. For optimization, employ factorial design (e.g., varying temperature, catalyst concentration, and reaction time) to identify critical parameters affecting yield . Statistical experimental design, as outlined in chemical technology literature, minimizes trial runs while capturing interaction effects between variables .
Q. Which analytical techniques are most reliable for characterizing purity and structural confirmation?
- Methodology : High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment, as evidenced by >97.0% purity grades in reagent catalogs . For structural confirmation, combine nuclear magnetic resonance (NMR) spectroscopy (e.g., and NMR) with high-resolution mass spectrometry (HRMS). Cross-validate spectral data against PubChem or NIST reference entries to resolve ambiguities .
Q. How should researchers handle storage and stability considerations for this compound?
- Methodology : Store at 0°C–6°C in airtight containers under inert gas (e.g., argon) to prevent degradation, as demonstrated for structurally similar brominated boronic acids . Conduct accelerated stability studies (e.g., 40°C/75% relative humidity for 4 weeks) to establish shelf-life under varying conditions .
Advanced Research Questions
Q. How can computational modeling guide the design of novel derivatives or reaction pathways for this compound?
- Methodology : Use quantum chemical calculations (e.g., density functional theory) to predict reaction energetics and transition states. Institutions like ICReDD integrate computational path searches with experimental validation to identify optimal reaction conditions, reducing trial-and-error approaches . Tools like ACD/Labs Percepta Platform enable property prediction (e.g., pKa, logP) for derivative design .
Q. What strategies resolve contradictions in spectroscopic data or unexpected byproduct formation during synthesis?
- Methodology : For NMR discrepancies, compare experimental spectra with simulated data (e.g., using MNova software) and consider solvent effects or dynamic processes . If byproducts arise, employ liquid chromatography-mass spectrometry (LC-MS) to identify impurities and revise reaction mechanisms using kinetic modeling .
Q. How can researchers optimize purification protocols for large-scale synthesis?
- Methodology : Combine recrystallization (using solvent mixtures like ethanol/water) with membrane separation technologies (e.g., nanofiltration) to enhance yield and scalability. Refer to CRDC subclass RDF2050104 for advanced separation techniques applicable to brominated compounds .
Q. What experimental frameworks are suitable for studying the compound’s reactivity in cross-coupling reactions?
- Methodology : Design a reaction matrix using Design of Experiments (DoE) to evaluate variables like catalyst type (e.g., Pd vs. Ni), ligand ratios, and solvent polarity. Analyze results via response surface methodology (RSM) to map optimal conditions for Suzuki-Miyaura or Buchwald-Hartwig couplings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
